
2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(isonicotinamido)-N-(2-methoxyphenyl)oxazole-4-carboxamide, also known as INO-1001, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair mechanisms.
Scientific Research Applications
Synthesis and Bioactivity
Oxazole and its derivatives are subjects of interest due to their diverse biological activities and applications in medicinal chemistry. For instance, the synthesis and biological evaluation of certain oxazole derivatives as anticancer agents have been documented. These compounds have shown potential cytotoxicity against various cancer cell lines, indicating their relevance in the development of new therapeutic agents (Aliabadi et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of oxazole compounds provides valuable information on their chemical properties and potential interactions with biological targets. For example, studies involving the crystal structure determination of related compounds can shed light on their mechanism of action and enhance the design of more efficient drugs (Lu et al., 2021).
Novel Synthesis Methods
Research into novel synthesis methods of oxazole derivatives is crucial for discovering more efficient and selective compounds. Techniques such as copper-catalyzed intramolecular cyclization have been developed to synthesize 2-phenyl-4,5-substituted oxazoles, which could lead to compounds with improved pharmacological profiles (Kumar et al., 2012).
Antimicrobial Activity
Oxazole derivatives have also been investigated for their antimicrobial properties. Some oxazole-containing compounds exhibit favorable antimicrobial activity, making them potential candidates for the development of new antibiotics (Wang et al., 2012).
Imaging Agents for Alzheimer's Disease
In the context of neurodegenerative diseases, certain isonicotinamide derivatives, closely related to the compound of interest, have been synthesized as potential PET imaging agents for studying Alzheimer's disease. These studies underscore the potential of oxazole derivatives in diagnosing and understanding the progression of neurological conditions (Gao et al., 2017).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-24-14-5-3-2-4-12(14)19-16(23)13-10-25-17(20-13)21-15(22)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCGDTYWODAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2829281.png)
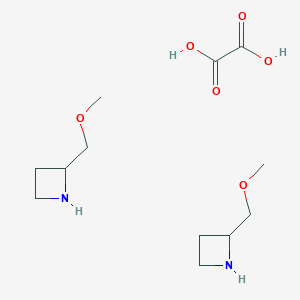

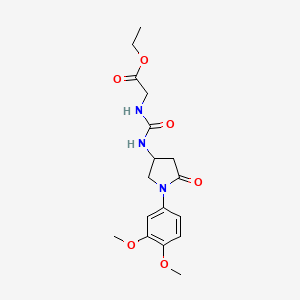
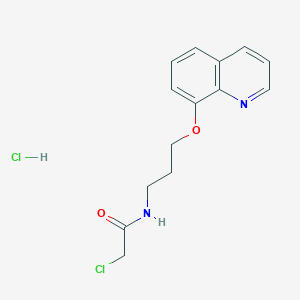
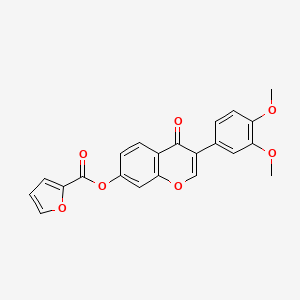
![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2829294.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)


![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)
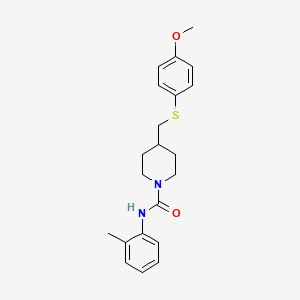
![N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2829302.png)
![6-Cyclopropyl-2-[[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2829304.png)